Product packaging for cis-Verbenol(Cat. No.:CAS No. 13040-03-4)

cis-Verbenol

Cat. No.: B083679
CAS No.: 13040-03-4
M. Wt: 152.23 g/mol
InChI Key: WONIGEXYPVIKFS-HRDYMLBCSA-N
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Description

cis-Verbenol (C 10 H 16 O) is a bicyclic monoterpene alcohol and a valuable, stereoisomeric derivative of α-pinene . This compound is a significant component of various essential oils and a known active component in insect pheromones, such as the aggregation pheromone of Ips typographus and Dendroctonus ponderosae . The chirality of the compound is crucial, as individual stereoisomers express distinct and potent bioactive features . Recent research highlights the substantial research value of individual, optically pure stereoisomers of this compound. Studies demonstrate that these enantiomers possess a broad spectrum of biological activities, including significant antibacterial, antifungal, and anticandidal potential, often with superior antifungal effects . Furthermore, they exhibit moderate antibiofilm activity and notable anti-inflammatory, or immunomodulatory, potential on skin cell models without toxic effects at tested concentrations, suggesting applicability in dermatological research and wound-healing studies . The biological activity of a specific stereoisomer can be profoundly different from its enantiomer, a critical factor for drug discovery and development processes aimed at identifying highly active compounds with minimal effective doses . This product is intended for research applications such as pharmaceutical development, insect behavior studies, and investigations into natural product chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B083679 cis-Verbenol CAS No. 13040-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONIGEXYPVIKFS-HRDYMLBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2CC1C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H]2C[C@H]1C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058273, DTXSID50156506
Record name cis-Verbenol
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Record name (+)-cis-Verbenol
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13040-03-4, 1820-09-3, 1845-30-3
Record name (+)-cis-Verbenol
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Record name (+)-cis-Verbenol
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Record name Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1R,2S,5R)-rel-
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Record name [1R-(1α,2β,5α)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
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Biosynthesis and Biotransformation Pathways of Cis Verbenol

Endogenous Biosynthesis in Organisms

Endogenous biosynthesis refers to the production of a compound from simple precursors within an organism. While many organisms modify existing compounds to produce cis-verbenol, true de novo synthesis pathways, particularly in engineered systems, provide significant insight into its formation.

De novo synthesis involves the creation of complex molecules from simple metabolic precursors, as opposed to the modification of already complex molecules. wikipedia.org The foundational building blocks for all terpenes, including this compound, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgresearchgate.net In plants, these precursors are produced through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. frontiersin.org Fungi, however, typically rely solely on the MVA pathway. researchgate.net

A landmark achievement in understanding this process has been the successful engineering of a complete de novo synthesis pathway for enantiopure (+)-cis-verbenol in Escherichia coli. nih.govacs.org This engineered pathway highlights the key enzymatic steps required to build the molecule from the ground up. The process began by evaluating various monoterpene precursor synthases and selecting an efficient combination to produce the necessary intermediate, (+)-α-pinene. nih.gov This intermediate was then oxidized in the final step to produce (+)-cis-verbenol. nih.govacs.org

The table below outlines the key components and outcomes of this engineered de novo synthesis.

Component/StepOrganism/SourceFunctionResult/Yield
Precursor Synthase Solanum lycopersicum (Tomato)Neryl diphosphate synthase (SlNPPS1) was selected to produce the monoterpene precursor.-
Terpene Synthase Pinus taeda (Loblolly Pine)Truncated (+)-α-pinene synthase (PtPS30-39) was used to convert the precursor to (+)-α-pinene.134.12 mg/L of (+)-α-pinene nih.govacs.org
Oxidation Enzyme Pseudomonas putidaA cytochrome P450 mutant (P450camF89W,Y98F,L246A) was introduced for the final oxidation step.11.13 mg/L of enantiopure (+)-cis-verbenol nih.govacs.org

This interactive table summarizes the engineered de novo synthesis of (+)-cis-verbenol in E. coli.

The production of this compound is tightly controlled by the expression of specific genes encoding biosynthetic enzymes. The regulation of these genes occurs at the transcriptional level through the interaction of trans-acting protein factors with cis-regulatory DNA elements located near the genes they control. nih.govnih.gov Two enzyme families are paramount in this process: Isoprenoid-Diphosphate Synthases and Cytochrome P450s.

Cytochrome P450 Monooxygenases (P450s): This vast superfamily of enzymes is responsible for much of the chemical diversity of terpenes. frontiersin.org P450s are versatile catalysts that typically introduce oxygen atoms into the terpene scaffolds created by terpene synthases. frontiersin.orgnih.gov In the context of this compound synthesis, a P450 enzyme is responsible for the critical oxidation of α-pinene. nih.govacs.org The selection and expression level of the specific P450 is crucial; in the engineered E. coli system, a specific mutant P450 was required to achieve the desired transformation, and balancing its expression with the upstream pathway components was necessary for optimal yield. acs.org In plants, the transcription of P450 genes can be induced by various biotic and abiotic stresses, linking terpenoid production to ecological responses like defense. nih.gov

Enzyme ClassSpecific Enzyme ExampleFunctionOrganism of Origin
Isoprenoid-Diphosphate Synthase Neryl Diphosphate Synthase (SlNPPS1)Synthesizes the C10 precursor for monoterpenes. nih.govSolanum lycopersicum nih.gov
Terpene Synthase (+)-α-pinene synthase (PtPS30)Cyclizes the C10 precursor to form the (+)-α-pinene scaffold. nih.govPinus taeda nih.gov
Cytochrome P450 P450cam mutantOxidizes (+)-α-pinene to (+)-cis-verbenol. acs.orgPseudomonas putida acs.org

This interactive table details key enzymes involved in the biosynthetic pathway of this compound.

Host-Derived Precursor Conversion and Metabolism

In many natural systems, particularly in insects, this compound is not synthesized de novo but is instead produced through the metabolic conversion of monoterpenes acquired from a host organism.

The most prominent pathway for this compound production in nature is the oxidation of α-pinene, a major monoterpene component of turpentine (B1165885) oil from coniferous trees. researchgate.netbiosynth.com Bark beetles, for example, ingest or are exposed to α-pinene from their host trees and utilize their own enzymatic machinery to convert it into this compound, which then functions as an aggregation pheromone. researchgate.netnih.gov This ability to harness host chemistry is a key feature of the life cycle of these insects.

This transformation is not limited to insects. Plant cells have also been shown to perform this conversion. For instance, immobilised cells from the Norway spruce (Picea abies) can convert α-pinene into both cis- and trans-verbenol (B156527). researchgate.netsigmaaldrich.com Furthermore, biocatalytic systems using isolated enzymes like peroxidases and laccases have been designed to carry out the allylic oxidation of (+)-α-pinene to yield verbenol (B1206271). mdpi.com

The enzymatic oxidation of α-pinene is a highly stereoselective process, meaning the three-dimensional structure of both the enzyme and the substrate determines the structure of the product. This specificity is critical because different stereoisomers of verbenol can have different biological activities. wikipedia.org

A classic example of this stereoselectivity is found in the bark beetle Ips paraconfusus. nih.gov This insect demonstrates a remarkable ability to transform optical isomers of the precursor into distinct geometrical isomers of the product:

Exposure to (-)-α-pinene results in the production of (+)-cis-verbenol , a key aggregation pheromone for this species. nih.gov

Exposure to (+)-α-pinene leads to the production of (+)-trans-verbenol . nih.gov

This demonstrates that the insect's enzymatic system can distinguish between the enantiomers of the host-derived precursor and channel them into different biosynthetic outcomes. This enzymatic precision was also a key goal in the engineered E. coli pathway, where the use of a specific P450 mutant ensured the production of enantiopure (+)-cis-verbenol. acs.org

OrganismSubstrate (α-Pinene Isomer)Product (Verbenol Isomer)
Ips paraconfusus (Bark Beetle) (-)-α-Pinene(+)-cis-Verbenol nih.gov
Ips paraconfusus (Bark Beetle) (+)-α-Pinene(+)-trans-Verbenol nih.gov
Picea abies (Norway Spruce cells) (±)-α-Pinenecis- and trans-Verbenol sigmaaldrich.com
Escherichia coli (Engineered) (+)-α-Pinene(+)-cis-Verbenol nih.govacs.org

This interactive table illustrates the stereoselective oxidation of α-pinene isomers by different biological systems.

Microbial Biotransformations of this compound and Related Compounds

Microbial biotransformation refers to the use of microorganisms or their enzymes to perform specific chemical modifications on a target compound. medcraveonline.cominteresjournals.org While some microbes can produce verbenol from precursors, others can further metabolize this compound itself, transforming it into other related compounds.

A clear example is the biotransformation of (S)-cis-verbenol by the bacterium Nocardia corallina. This microorganism efficiently oxidizes the secondary alcohol group in (S)-cis-verbenol to a ketone, yielding (1S)-(-)-verbenone with a conversion rate of over 98%. researchgate.net This type of oxidation represents a common metabolic fate for alcohol compounds in biological systems.

The broader field of microbial biotransformation has also been explored to produce verbenol from its precursor, α-pinene. In one study, 405 different microorganisms were screened for this ability, with 31 strains successfully converting (-)-α-pinene to verbenol. nih.gov The most effective strain, a yeast isolated from orange juice residue, produced verbenol at a concentration of 125.6 mg/L, showcasing the potential of microbial systems for synthesizing these valuable compounds. nih.gov

MicroorganismSubstrateProduct(s)Yield/Conversion
Nocardia corallina (S)-cis-Verbenol(1S)-(-)-Verbenone>98% Conversion researchgate.net
Yeast Isolate (-)-α-PineneVerbenol125.6 mg/L nih.gov
Picea abies (Immobilised cells) α-PineneThis compound, trans-Verbenol, Verbenone (B1202108)- sigmaaldrich.com

This interactive table summarizes examples of microbial and cell-based biotransformations involving verbenol and its precursor.

Role of Symbiotic Microbiota in Pheromone Production and Modulation

The production of this compound is frequently linked to the symbiotic relationship between insects, such as bark beetles, and the microorganisms residing in their gut. These insects ingest monoterpenes like α-pinene from their host trees. While the beetles themselves can initiate the oxidation of these precursors, symbiotic bacteria are crucial for the efficient conversion of these compounds into active pheromones. For instance, in the bark beetle Ips paraconfusus, exposure to (-)-α-pinene from a host tree leads to the production of the aggregation pheromone (+)-cis-verbenol. This demonstrates that the ability of an insect to produce its specific pheromonal signal can be directly governed by the chirality of the precursor available in its host and the metabolic action of its associated microbiota.

Conversion of this compound to Verbenone by Microorganisms

A primary biotransformation pathway for this compound is its oxidation to verbenone, a conversion often carried out by a diverse range of microorganisms. This process is a critical step in modulating the pheromonal message in many insect species. Gut bacteria isolated from the bark beetle Dendroctonus valens have demonstrated this capability. nih.govnih.gov Studies have identified several species, including Pantoea conspicua, Enterobacter xiangfangensis, and Staphylococcus warneri, as being capable of converting this compound into verbenone. nih.gov Beyond insect symbionts, other bacteria and fungi are also known to facilitate this oxidation. The bacterium Nocardia corallina has been shown to convert (S)-cis-verbenol to (1S)-(-)-verbenone with very high efficiency, achieving yields of over 98%. researchgate.net

Table 1: Selected Microorganisms Involved in the Conversion of this compound to Verbenone

Microorganism Type Source/Context Reference
Pantoea conspicua Bacterium Gut of Dendroctonus valens nih.gov
Enterobacter xiangfangensis Bacterium Gut of Dendroctonus valens nih.gov
Staphylococcus warneri Bacterium Gut of Dendroctonus valens nih.gov
Nocardia corallina Bacterium Soil Isolate researchgate.net
Acinetobacter sp. Bacterium General Oxidizing Microorganism researchgate.net
Pseudomonas sp. Bacterium General Oxidizing Microorganism researchgate.net
Candida sp. Fungus General Oxidizing Microorganism researchgate.net

Influence of Environmental Factors on Microbial Activity (e.g., Oxygen Concentration)

The activity of microorganisms that transform this compound is highly dependent on environmental conditions. Oxygen concentration is a key factor influencing the rate of conversion of this compound to verbenone. nih.govnih.gov In studies involving facultative anaerobic bacteria from the gut of D. valens, the efficiency of this oxidation increased as the concentration of oxygen increased. nih.govnih.gov This suggests that while the bacteria can survive in the low-oxygen environment of the beetle's gut, the transformation to verbenone may occur more prominently in locations with greater oxygen exposure, such as in the frass (a mixture of insect excrement and wood fragments). nih.govnih.gov This oxygen-mediated conversion is a critical ecological mechanism, as the differential oxygen levels between the gut and the external environment can regulate the composition of the pheromone signal released by the insect. nih.gov Other general environmental factors that affect microbial growth and enzymatic activity, such as temperature and pH, also play a role in modulating these biotransformations.

Metabolic Fate and In Vivo Dynamics of this compound

Once produced, this compound undergoes further metabolic processes within the organism. These include conversion into storage forms and further oxidative or reductive bioconversions that alter its biological activity and function.

Formation of Storage Precursors (e.g., Verbenyl Oleate)

Insects and other organisms may store pheromone components in a deactivated, stable form for later release. This is often achieved by converting the active alcohol into a less volatile ester. While specific research detailing verbenyl oleate (B1233923) as a storage precursor for this compound is limited in the available literature, the formation of fatty acid esters is a known biochemical strategy for the storage of terpenoid alcohols. The esterification of this compound with a fatty acid like oleic acid would create verbenyl oleate, a larger, less volatile molecule. This process would effectively sequester the pheromone component until it is needed, at which point enzymatic hydrolysis could release the active this compound.

Oxidative and Reductive Bioconversions

The metabolic pathways of this compound are characterized by both oxidative and reductive reactions.

Oxidative Bioconversions: The most prominent oxidative pathway is the conversion of this compound to verbenone, as detailed in section 2.3.2. nih.govnih.gov This is an oxidation of a secondary alcohol to a ketone, a common reaction catalyzed by microbial alcohol dehydrogenases. This transformation is crucial for changing the chemical signal from one of aggregation to one that can deter further insect arrival.

Reductive Bioconversions: The reverse reaction, the reduction of verbenone back to this compound, is also a potential metabolic pathway. While the oxidation of this compound is more commonly studied, versatile microorganisms like Nocardia corallina are known to possess redox systems capable of both oxidizing alcohols and reducing ketones. researchgate.net However, under the specific conditions studied for the oxidation of (S)-cis-verbenol by Nocardia corallina, the reduction of the resulting verbenone was observed to be either non-existent or too slow to be significant. researchgate.net The balance between these oxidative and reductive processes allows an organism to fine-tune the ratio of different pheromonal components, thereby modulating its chemical communication.

Ecological Functions and Inter Organismal Interactions of Cis Verbenol

cis-Verbenol as an Aggregation Pheromone in Insect Systems

As a key component of the aggregation pheromone blend for many bark beetle species, this compound is instrumental in coordinating the collective behavior necessary for successful host colonization. Its role extends from initiating aggregation to regulating attack density, ensuring the optimal exploitation of host resources.

This compound is a fundamental signal in the chemical communication systems of various bark beetles, particularly within the genera Ips and Dendroctonus. In the European spruce bark beetle, Ips typographus, males release a blend of (4S)-cis-verbenol and 2-methyl-3-buten-2-ol (B93329) to attract both sexes to a potential host tree. oup.comnih.gov Similarly, for the California five-spined engraver, Ips paraconfusus, (+)-cis-verbenol is a key pheromone component produced from the host tree's (-)-alpha-pinene. nih.gov The mountain pine beetle, Dendroctonus ponderosae, also utilizes this compound as part of its aggregation pheromone, demonstrating its importance across different bark beetle lineages. core.ac.uk

The specificity of the signal can be highly refined. For instance, in Ips paraconfusus, the selective production of (+)-cis-verbenol from (-)-alpha-pinene, versus the production of (+)-trans-verbenol from (+)-alpha-pinene, highlights how the chirality of a host precursor can dictate the production of a specific pheromonal component. nih.gov This chemical specificity is crucial for maintaining reproductive isolation and coordinating species-specific mass attacks.

Interspecifically, the perception of this compound can influence the behavior of competing bark beetle species. Sympatric species, such as the southern pine engravers Ips avulsus, Ips calligraphus, and Ips grandicollis, all produce and detect this compound along with other semiochemicals like ipsdienol (B1210497) and ipsenol. chemical-ecology.net This shared chemical landscape can lead to complex interactions, including cross-attraction and inhibition, which helps in partitioning resources and avoiding direct competition. chemical-ecology.netnih.gov For example, while Dendroctonus brevicomis is not primarily attracted to this compound, it can respond to the pheromone blend of I. paraconfusus, indicating a degree of interspecific eavesdropping.

The primary function of this compound as an aggregation pheromone is to rapidly recruit a critical mass of beetles to a single host tree. This coordinated "mass attack" is essential for overcoming the formidable defenses of healthy conifers, which include the production of toxic and viscous resin. researchgate.net By attracting a large number of conspecifics, the beetles can overwhelm the tree's defensive capabilities, leading to successful colonization and reproduction. researchgate.net

The release of this compound by pioneer beetles initiates a positive feedback loop: as more beetles arrive and begin to colonize the host, they also produce aggregation pheromones, further amplifying the attractive signal. This process ensures that a sufficient number of beetles are concentrated on a single tree, maximizing the chances of its demise and the subsequent availability of resources for the developing brood. The successful colonization of a host is a prerequisite for the exploitation of the phloem and cambium, the primary food source for bark beetle larvae.

The regulation of attack density is also a critical aspect of host resource exploitation. While initial aggregation is crucial, overcrowding can lead to intense intraspecific competition for resources, which can be detrimental to the reproductive success of the beetles. As the host becomes fully colonized, the chemical signals begin to change, with a decrease in the production of aggregation pheromones like this compound and an increase in anti-aggregation pheromones such as verbenone (B1202108). colostate.edu This shift in the semiochemical profile signals to incoming beetles that the host is no longer suitable, prompting them to seek out new, uncolonized trees.

The behavioral response to this compound is rarely due to the compound acting in isolation. Instead, its effect is typically modulated by a blend of other semiochemicals, which can have either synergistic or inhibitory effects.

Synergistic Interactions:

In many Ips and Dendroctonus species, the attractiveness of this compound is significantly enhanced when it is present in combination with other compounds. For Ips typographus, the blend of this compound and 2-methyl-3-buten-2-ol is necessary to elicit a maximal attractive response. nih.gov In the case of the southern pine engraver, Ips calligraphus, the most attractive blend consists of this compound and ipsdienol. The synergistic interactions between these compounds are crucial for effective chemical communication and the coordination of mass attacks.

Beetle SpeciesSynergistic Compound(s) with this compound
Ips typographus2-methyl-3-buten-2-ol
Ips calligraphusIpsdienol
Dendroctonus ponderosaetrans-verbenol (B156527), myrcene (B1677589), exo-brevicomin (B1210355)

Inhibitory Interactions:

Conversely, other semiochemicals can inhibit the attraction of bark beetles to this compound. The most well-documented inhibitory compound is verbenone, which is an oxidation product of verbenols. colostate.eduusda.gov As a host tree becomes heavily colonized, the concentration of verbenone increases, signaling to incoming beetles that the resource is occupied and that competition would be high. colostate.edu This compound effectively "shuts off" the aggregation response. For example, in Ips typographus, verbenone, along with ipsenol, has been shown to inhibit attraction to the aggregation pheromone blend containing this compound. oup.com Similarly, verbenone interrupts the pheromone-based attraction of Dendroctonus ponderosae. usda.govoup.com

Other compounds can also have inhibitory effects. For instance, in Dendroctonus brevicomis, while frontalin (B1251666) and exo-brevicomin are attractive pheromones, trans-verbenol can act as an inhibitor, playing a role in the termination of aggregation. nih.gov

Beetle SpeciesInhibitory Compound(s) for this compound Attraction
Ips typographusVerbenone, Ipsenol
Dendroctonus ponderosaeVerbenone
Dendroctonus brevicomistrans-Verbenol

Host Plant-Insect Semiochemical Interactions

The chemical communication of bark beetles is not an isolated system; it is deeply integrated with the chemistry of their host plants. The host tree is not a passive substrate but rather an active participant in these semiochemical interactions, providing both the precursors for pheromone synthesis and a complex chemical background that influences beetle behavior.

Bark beetles have evolved to utilize the volatile organic compounds (VOCs) released by their host trees as crucial cues in their life cycle. These host plant volatiles can act as long-range attractants, helping beetles to locate potential hosts. More importantly, certain host monoterpenes serve as direct precursors for the biosynthesis of key pheromone components.

A classic example of this integration is the production of this compound from α-pinene, a common monoterpene in the resin of many conifer species. nih.govresearchgate.net Bark beetles, upon colonizing a host, ingest α-pinene and, through enzymatic oxidation, convert it into this compound. nih.govresearchgate.net This process is highly specific; for example, Ips paraconfusus selectively converts (-)-α-pinene to (+)-cis-verbenol. nih.gov This reliance on host precursors means that the chemical profile of the host tree can directly influence the beetle's ability to produce its aggregation pheromone.

Furthermore, host volatiles can act as synergists, enhancing the attractiveness of the beetle's pheromone blend. For the mountain pine beetle, Dendroctonus ponderosae, the host monoterpenes myrcene and terpinolene (B10128) have been shown to synergize the attractive effect of trans-verbenol, a key aggregation pheromone for this species. mdpi.com This synergy ensures that the aggregation signal is strongest in the immediate vicinity of a suitable host, guiding beetles to the correct resource. The integration of host and insect-derived signals creates a more reliable and targeted communication system.

The defensive chemistry of host trees plays a significant role in mediating bark beetle colonization, in part by influencing the production and perception of pheromones like this compound. Conifers produce a complex mixture of oleoresin, which contains both volatile monoterpenes and non-volatile diterpene acids. These compounds can be toxic to bark beetles and their symbiotic fungi, and the viscosity of the resin can physically pitch out attacking beetles. nih.gov

The composition and concentration of monoterpenes in a host tree can directly affect the production of this compound. Trees with higher concentrations of α-pinene may provide more substrate for the synthesis of verbenols, potentially leading to a more rapid and robust aggregation signal. usu.eduresearchgate.net This could, in turn, increase the rate of successful mass attacks. For example, studies have shown that in novel host environments where pine species have higher levels of α-pinene, the mountain pine beetle may have enhanced reproductive performance and increased rates of aggregation. usu.eduresearchgate.net

Plant-Mediated Regulation of Insect Reproductive Behavior

The interaction between plants and insects is intricately mediated by a complex language of chemical cues, in which this compound plays a significant role in regulating insect reproductive behaviors. Plants are not merely passive victims of herbivory; they are active participants that can influence the lifecycle of the insects that feed on them. This regulation often occurs when insects metabolize plant-produced compounds (monoterpenes) into semiochemicals that govern mating and aggregation.

A primary example of this is seen in bark beetles. These insects ingest monoterpenes, such as α-pinene, from their coniferous host trees. ualberta.calu.se Certain bark beetle species then oxidize this host-plant precursor into this compound, which functions as a critical component of their aggregation pheromone. ualberta.calu.se This pheromone blend attracts both males and females to a suitable host tree, facilitating mass attacks and overcoming the tree's defenses, which is a prerequisite for successful reproduction. In this context, the plant directly provides the raw material for the beetle's reproductive signaling system.

Research has further detailed these specific interactions. For instance, in the cypress bark beetle, Phloeosinus aubei, mated males produce this compound, which was absent in unmated males. researchgate.net Olfactometer tests revealed that females were significantly attracted to a blend containing (–)-cis-verbenol along with other compounds like (–)-myrtenol and (–)-α-pinene, highlighting its role in mate location. researchgate.net The production of this compound, derived from the host plant's α-pinene, is therefore directly linked to the beetle's mating status and its ability to attract a partner. researchgate.net Plant volatiles can also interact with aggregation pheromones to help insects find mates on suitable host plants. nih.gov

The influence of this compound extends to oviposition behavior. The successful colonization of a host tree, orchestrated by aggregation pheromones including this compound, creates a suitable environment for females to lay their eggs. The mass-attack strategy ensures that the tree's defenses are depleted, increasing the survival probability of the offspring. Therefore, the plant-derived signal indirectly governs the selection of oviposition sites by influencing the collective behavior of the insect population.

Neurobiology and Chemoreception of Cis Verbenol

Olfactory System Mechanisms for cis-Verbenol Detection

The initial step in the perception of this compound occurs in the antennae, where specialized olfactory sensory neurons (OSNs) are housed within sensilla. These neurons express odorant receptors (ORs) that bind to specific odor molecules.

The specificity of this compound detection is primarily attributed to the molecular tuning of specific odorant receptors. Research has successfully identified and characterized several ORs in different insect species that respond to this compound.

In the striped flea beetle, Phyllotreta striolata, an antenna-biased odorant receptor, PstrOR17 , has been identified as a key detector for (S)-cis-verbenol and another related compound, (−)-verbenone. mdpi.comnih.govresearchgate.net Functional studies using the Drosophila "empty neuron" system confirmed that PstrOR17 is activated by these compounds. mdpi.comnih.gov Knockdown of the PstrOR17 gene through RNA interference (RNAi) resulted in a significant reduction in the beetle's attraction to both (S)-cis-verbenol and (−)-verbenone, strongly suggesting that this receptor is essential for initiating the behavioral response. mdpi.com

Similarly, in the European spruce bark beetle, Ips typographus, the odorant receptor ItypOR41 shows a specific response to (4S)-cis-verbenol, which is a component of its aggregation pheromone. researchgate.net While a related receptor, ItypOR45, also responds to (4S)-cis-verbenol, it has a broader tuning profile, indicating that ItypOR41 is more specifically tuned to this pheromone component. researchgate.net Computational analysis and subsequent experimental validation have pointed to two specific amino acid residues, Gln179 and Trp310, as being critical for the specific binding of (4S)-cis-verbenol to ItypOR41. researchgate.net

These findings highlight the principle of specific molecular recognition, where distinct odorant receptors in different insect species have evolved to detect this compound, mediating its role as either a host-plant volatile or a pheromone component.

Table 1: Odorant Receptors for cis-Verbenol and Their Characterization

Receptor Species Ligand(s) Key Findings
PstrOR17 Phyllotreta striolata (Striped Flea Beetle) (S)-cis-verbenol, (−)-Verbenone Essential for behavioral attraction; RNAi knockdown eliminates attraction. mdpi.comnih.gov
ItypOR41 Ips typographus (European Spruce Bark Beetle) (4S)-cis-verbenol Highly specific receptor for the aggregation pheromone component. researchgate.net
ItypOR45 Ips typographus (European Spruce Bark Beetle) (4S)-cis-verbenol and others Shows an overlapping but broader response profile compared to ItypOR41. researchgate.net

Odorant receptors are expressed in olfactory sensory neurons (OSNs), and the response of these neurons is the first step in converting a chemical signal into an electrical one. The "one neuron-one receptor" rule is a guiding principle, suggesting that each OSN typically expresses only a single type of odorant receptor. embopress.orgnih.gov Therefore, the response profile of an individual OSN largely mirrors the specificity of the receptor it expresses.

In moths, OSNs tuned to sex pheromone components are located in specialized hair-like structures on the antennae called sensilla trichodea. scienceopen.com The signals from these neurons are then transmitted to the primary olfactory processing center in the insect brain, the antennal lobe. scienceopen.com Within the antennal lobe, axons from all the OSNs that express the same type of receptor converge onto distinct, spherical structures called glomeruli. scienceopen.com This anatomical organization creates a map of odors in the brain.

For instance, in the case of Helicoverpa moths, different types of sensilla on the male antennae house OSNs that respond to different pheromone components. scienceopen.com While direct co-localization studies for this compound-specific neurons are species-dependent, the general principle holds that OSNs expressing receptors like PstrOR17 or ItypOR41 would be specifically tuned to this compound. These neurons would fire action potentials upon binding the molecule, and their axons would project to a specific glomerulus or set of glomeruli in the antennal lobe, thereby encoding the presence and concentration of this compound.

Signal Transduction Pathways in Olfactory Receptor Neurons

Once an odorant molecule like this compound binds to its specific odorant receptor (OR), a signal transduction cascade is initiated within the olfactory sensory neuron (OSN) to convert this chemical event into an electrical signal. genome.jpnih.gov This process is crucial for transmitting the olfactory information to the brain. nih.gov

In the canonical insect olfactory pathway, the OR forms a complex with an olfactory receptor co-receptor (Orco). This OR-Orco complex functions as a ligand-gated ion channel. Upon binding of this compound to the OR, this channel opens, allowing an influx of cations such as sodium (Na⁺) and calcium (Ca²⁺) into the neuron. nih.gov

In addition to this ionotropic (channel-based) signaling, a metabotropic (G-protein-based) pathway is also involved. The binding of the odorant to the receptor can activate an olfactory-specific G-protein (Gαolf). nih.govnih.gov This G-protein, in turn, activates an enzyme called adenylyl cyclase, which leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govnih.govnih.gov The elevated cAMP levels can then directly gate cyclic nucleotide-gated (CNG) ion channels, contributing further to the influx of cations and the depolarization of the neuron. genome.jpplos.org

This depolarization, known as the receptor potential, spreads from the cilia to the cell body of the OSN. If the depolarization is strong enough to reach the threshold at the axon hillock, it triggers the firing of action potentials, which are then propagated along the axon to the antennal lobe of the brain. nih.gov

Electrophysiological and Behavioral Responses to this compound

The neural activity initiated by this compound binding can be measured electrophysiologically, and its ultimate effect on the insect can be observed through behavioral assays.

The electroantennogram (EAG) is a technique used to measure the summed electrical response of the entire antenna to a given odorant. researchgate.net It provides a quantitative assessment of the olfactory system's sensitivity to a compound. researchgate.net When an antenna is exposed to puffs of this compound, a dose-dependent response is typically observed. This means that as the concentration of this compound increases, the magnitude of the negative voltage deflection in the EAG recording also increases, up to a saturation point. researchgate.net

This dose-response relationship is a fundamental characteristic of olfactory detection. For example, EAG recordings from the European corn borer (Ostrinia nubilalis) show distinct responses to its pheromone components, with the amplitude of the response correlating with the concentration of the odorant. researchgate.net Similar dose-dependent EAG responses have been recorded for this compound in various beetle species, confirming its detection at the peripheral olfactory level.

The ultimate test of an olfactory cue's significance is its ability to elicit a behavioral response. Various behavioral assays, such as four-arm olfactometers and field trapping experiments, have demonstrated the role of this compound in insect behavior.

In the striped flea beetle, P. striolata, behavioral assays showed that both (S)-cis-verbenol and (−)-verbenone were significantly attractive to the beetles. mdpi.comnih.gov This attraction was nearly eliminated when the PstrOR17 receptor was knocked down via RNAi, directly linking the molecular detection of this compound to the behavioral outcome of attraction. mdpi.com

In the pine engraver beetle, Pseudips aubei, a ternary mixture containing (−)-cis-verbenol, (−)-myrtenol, and (−)-α-pinene was found to be the most effective bait in field traps, serving as a potent attractant for monitoring the species. researchgate.net Behavioral tests in a four-arm olfactometer also confirmed that both male and female P. aubei were significantly attracted to a combination of (−)-α-pinene and (−)-cis-verbenol. researchgate.net

These studies demonstrate that insects can not only detect this compound but also discriminate it from a complex background of other odors and integrate this information to make crucial behavioral decisions, such as locating a host plant or an aggregation site.

Table 2: Behavioral Responses to cis-Verbenol

Species Behavioral Assay Response to cis-Verbenol Significance
Phyllotreta striolata (Striped Flea Beetle) Olfactometer Attraction (S)-cis-verbenol acts as an attractant, mediated by PstrOR17. mdpi.comnih.govresearchgate.net
Pseudips aubei (Pine Engraver Beetle) Four-arm olfactometer & Field trapping Attraction A mixture including (−)-cis-verbenol is a potent attractant. researchgate.net
Ips typographus (European Spruce Bark Beetle) Field trapping Aggregation (4S)-cis-verbenol is a key aggregation pheromone component. researchgate.net

Molecular Basis of Odorant Recognition and Ligand-Receptor Interactions

The detection of a specific chemical cue like this compound from the environment is a sophisticated process that begins at the molecular level. For an insect, this involves a series of precise interactions between the odorant molecule and specialized proteins designed to recognize and transduce the chemical signal into a neuronal response. This process relies on two principal classes of proteins: Odorant-Binding Proteins (OBPs) in the sensillar lymph and Odorant Receptors (ORs) embedded in the membrane of olfactory sensory neurons. nih.govwikipedia.org

The fundamental challenge in olfaction for terrestrial animals is the transport of hydrophobic odorant molecules, such as this compound, across the aqueous environment of the sensillar lymph to the olfactory receptors. wikipedia.org This is overcome by the presence of a high concentration of OBPs, which are small, soluble proteins that act as carriers. wikipedia.orgnih.gov These proteins are secreted by auxiliary cells and saturate the lymph within the chemosensory sensilla. nih.gov

The prevailing model of OBP function suggests they bind to odorants as they enter the sensillum through cuticular pores and transport them to the dendrites of Olfactory Receptor Neurons (ORNs). nih.gov Research on pheromone-binding proteins (a class of OBPs) in various insects provides a strong model for this interaction. For instance, studies on the Drosophila melanogaster OBP known as LUSH show that it binds the pheromone cis-vaccenyl acetate, facilitating its delivery to the corresponding olfactory receptor, OR67d. frontiersin.org This binding is highly specific and can induce conformational changes in the OBP, which may be crucial for ligand release at the receptor surface or for the activation of the receptor itself.

Table 1: Properties of Insect Odorant-Binding Proteins (OBPs) This table summarizes the general characteristics and roles of OBPs in the context of recognizing a semiochemical like this compound.

PropertyDescriptionSignificance in this compound Recognition
Nature Small (10-30 kDa), water-soluble proteins. wikipedia.orgAllows for high concentration in the aqueous sensillar lymph to efficiently capture hydrophobic molecules.
Function Act as transporters for hydrophobic odorants. wikipedia.orgnih.govSolubilizes and carries this compound across the lymph to the olfactory receptor neurons.
Binding Possess a hydrophobic binding pocket to sequester odorants.The specific amino acid composition and structure of the pocket determine the binding affinity for this compound.
Specificity Can range from general (General Odorant-Binding Proteins) to highly specific (Pheromone-Binding Proteins). wikipedia.orgSpecific PBPs likely exist in insects that use this compound as a key pheromone, ensuring sensitive detection.
Release Mechanism May involve pH-dependent conformational changes or direct interaction with the receptor.Ensures the efficient hand-off of the this compound molecule to its cognate receptor on the neuron membrane.

Once the OBP-ligand complex reaches the dendritic membrane of an ORN, the this compound molecule is transferred to an Odorant Receptor. ORs are transmembrane proteins that belong to the G-protein coupled receptor (GPCR) superfamily. nih.govsci-hub.se In insects, these receptors typically form a heteromeric complex, consisting of a variable, odorant-specific subunit (OrX) and a highly conserved co-receptor subunit (Orco). frontiersin.org

The interaction between the ligand (this compound) and the receptor is the definitive step in odor recognition. This binding occurs within a pocket formed by the transmembrane domains of the OrX subunit. nih.gov The specificity of this interaction is determined by the precise shape and chemical characteristics of this binding pocket, which is lined with specific amino acid residues. mangliklab.com While a given odorant like this compound may activate a specific primary receptor, the olfactory system operates on a combinatorial principle: a single odorant can activate multiple receptors with varying affinities, and a single receptor can recognize multiple related odorants. nih.gov

The binding of this compound to its receptor induces a conformational change in the receptor protein. This change activates the associated intracellular G-protein, initiating a signal transduction cascade. nih.govyoutube.com The activated G-protein typically stimulates the enzyme adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). youtube.com This increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations, depolarization of the neuron's membrane, and the generation of an action potential. youtube.comnih.gov This electrical signal then propagates along the axon to the olfactory bulb (in vertebrates) or antennal lobe (in insects), where the information is further processed. nih.govnih.gov

Table 2: Key Molecular Components in this compound Chemoreception This table outlines the primary molecules involved in the detection and initial processing of the this compound signal.

ComponentType / LocationFunction
This compound Odorant Ligand (Pheromone)The chemical signal to be detected.
Odorant-Binding Protein (OBP) Soluble Protein / Sensillar LymphBinds and transports this compound to the ORN. wikipedia.org
Odorant Receptor (OR) Transmembrane Protein / ORN DendriteSpecifically recognizes and binds this compound, initiating the signal. nih.gov
G-Protein Intracellular Peripheral ProteinActivated by the ligand-bound OR; transduces the signal. youtube.com
Adenylyl Cyclase Intracellular EnzymeGenerates the second messenger cAMP upon G-protein activation. youtube.com
Ion Channel Transmembrane Protein / ORN DendriteOpens in response to second messengers, causing neuronal depolarization. youtube.com

Compound Glossary

Enantiomeric Specificity and Biological Activity of Cis Verbenol

Stereoisomeric Forms and Their Differential Biological Activities

Cis-verbenol exists as a pair of enantiomers, which are non-superimposable mirror images of each other: (+)-cis-verbenol and (-)-cis-verbenol. solubilityofthings.comtandfonline.com These stereoisomers, despite having identical chemical formulas and connectivity, interact differently with the chiral receptors in biological systems, such as the olfactory receptors of insects. unimi.itresearchgate.net This enantiomeric specificity is crucial in the chemical communication systems of many bark beetles, where one enantiomer might act as an attractant while the other is inactive or even repellent.

Research has identified specific roles for each enantiomer in different beetle species. For instance, (+)-cis-verbenol is a key component of the aggregation pheromone for the bark beetle Ips paraconfusus. nih.gov Similarly, this compound has been demonstrated to be an aggregation pheromone for the mountain pine beetle, Dendroctonus ponderosae, where it increases the capture of male beetles in traps baited with other semiochemicals like myrcene (B1677589) and exo-brevicomin (B1210355). core.ac.uk In contrast, the main component of the aggregation pheromone for the spruce bark beetle, Ips typographus, is (-)-cis-verbenol. researchgate.net The bark beetle Pityogenes bidentatus also utilizes an enantiomer of this compound, specifically (4S)-cis-verbenol, as part of its aggregation pheromone blend, along with grandisol. researchgate.net

The differential activity of these stereoisomers highlights the precision of chemical signaling in insects. The ability of a species to distinguish between enantiomers allows for highly specific communication, preventing interspecific interactions and ensuring the aggregation of the correct species for mating and host colonization. researchgate.net

Table 1: Differential Biological Activities of this compound Enantiomers in Bark Beetles

EnantiomerInsect SpeciesBiological Activity
(+)-cis-VerbenolIps paraconfususAggregation Pheromone Component nih.gov
(-)-cis-VerbenolIps typographusMain Aggregation Pheromone Component researchgate.net
(4S)-cis-VerbenolPityogenes bidentatusAggregation Pheromone Component researchgate.net
This compound (unspecified enantiomer)Dendroctonus ponderosae (Mountain Pine Beetle)Aggregation Pheromone, increases male response core.ac.uk
This compound (unspecified enantiomer)Phloeosinus aubei (Cypress Bark Beetle)Male-produced Pheromone Component researchgate.net

Methods for Increasing Optical Purity of this compound in Research

The study of enantiomer-specific biological activity requires access to optically pure samples of each stereoisomer. tandfonline.commasterorganicchemistry.com Commercially available this compound is often a non-racemic mixture of enantiomers, necessitating methods to increase its optical purity for research purposes. researchgate.net

One practical, preparative-scale method for the chiral resolution of a this compound mixture involves chemical separation. nih.gov This process includes the following steps:

Esterification: The R/S mixture of this compound is converted into its corresponding phthalic mono-ester. researchgate.netnih.gov

Diastereomeric Salt Formation: The mixture of phthalic mono-esters is then treated with a chiral resolving agent, such as (R)-α-methylbenzylamine or (S)-α-methylbenzylamine, to form diastereomeric salts. researchgate.netnih.gov

Crystallization: Because diastereomers have different physical properties, they can be separated by fractional crystallization. nih.gov

Methanolysis: Finally, basic methanolysis of the separated diastereomeric phthalic mono-esters yields the individual (S)-cis-verbenol and (R)-cis-verbenol enantiomers in high enantiomeric and diastereomeric purity. nih.gov

Another approach used in research to verify the optical purity of synthesized enantiomers is through derivatization followed by spectroscopic analysis. For example, optically active trans-verbenols have been esterified using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). tandfonline.com The resulting diastereomeric MTPA esters can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comtandfonline.com The distinct chemical shifts in the NMR spectra for each diastereomer allow for the confirmation of high optical purity and the detection of any cross-contamination. tandfonline.com

Table 2: Methods for Enhancing Optical Purity of this compound

MethodKey Steps / ReagentsOutcome
Chiral Resolution via Diastereomeric Salts 1. Conversion to phthalic mono-ester.2. Formation of diastereomeric salts with (R)- or (S)-α-methylbenzylamine.3. Separation by crystallization.4. Basic methanolysis.Separation of (R)- and (S)-cis-verbenol with high enantiomeric purity. nih.gov
NMR Analysis of MTPA Esters 1. Esterification of the alcohol with a chiral derivatizing agent like MTPA chloride.2. Analysis of the resulting diastereomeric esters by NMR spectroscopy.Verification of the optical purity of the synthesized enantiomers by observing distinct signals for each diastereomer. tandfonline.comtandfonline.com

Enantioselective Processes in Biological Systems

Biological systems, particularly insects, demonstrate remarkable enantioselectivity not only in their reception of pheromones but also in their biosynthesis of these compounds. unimi.it Bark beetles often produce their pheromone components by oxidizing monoterpenes obtained from their host trees. nih.govnih.gov This biotransformation process can be highly specific to the stereochemistry of the precursor molecule.

A classic example of this enantioselective process is observed in the bark beetle Ips paraconfusus. nih.gov This species utilizes host tree monoterpenes as precursors for its pheromones. Research has shown that the beetle's metabolic machinery processes the two enantiomers of α-pinene, a common monoterpene in pine resin, through different oxidative pathways:

When exposed to (-)-α-pinene , the beetles produce (+)-cis-verbenol , which is a key aggregation pheromone for this species. nih.gov

Conversely, when exposed to (+)-α-pinene , the beetles produce (+)-trans-verbenol , which is not the primary aggregation component. nih.gov

This unique biological system, where optical isomers are selectively converted into different geometric isomers, demonstrates that the ability of a bark beetle to produce its specific aggregation pheromone can be directly governed by the chirality of the precursors available in its host tree. nih.gov This enantioselective metabolism is a critical link in the chemical ecology of the insect, connecting the host plant's chemistry directly to the beetle's communication system.

Table 3: Enantioselective Oxidation of α-Pinene by Ips paraconfusus

Precursor (Enantiomer)Product (Isomer)Biological Significance for Ips paraconfusus
(-)-α-Pinene(+)-cis-VerbenolProduction of the species-specific aggregation pheromone. nih.gov
(+)-α-Pinene(+)-trans-VerbenolProduction of a different, non-primary pheromonal isomer. nih.gov

Applications in Ecological Engineering and Sustainable Pest Management Research

Development of Semiochemical-Based Lures and Attractants for Pest Monitoring and Control

cis-Verbenol is a critical component of the aggregation pheromone systems of numerous bark beetle species, making it a valuable tool in the development of lures for monitoring and controlling these forest pests. Research has demonstrated that lures containing this compound, often in combination with other semiochemicals, can effectively attract beetles to traps, providing a means to assess population levels and reduce their numbers.

One of the most well-studied applications is in the management of the mountain pine beetle (Dendroctonus ponderosae). Studies have shown that this compound, in conjunction with myrcene (B1677589) and exo-brevicomin (B1210355), significantly increases the capture of male mountain pine beetles in funnel traps. The addition of trans-verbenol (B156527) to this blend further enhances the attraction of female beetles, highlighting the complexity and specificity of the chemical signaling involved. This has led to the development of commercial tree baits that utilize a specific ratio of cis- and trans-verbenol to maximize the capture of female beetles, which are responsible for initiating attacks on host trees.

Similarly, for the European spruce bark beetle (Ips typographus), (-)-cis-verbenol is a main component of its aggregation pheromone. Lures developed for this species, such as ATRATYP PLUS, combine (-)-cis-verbenol with 2-methyl-3-buten-2-ol (B93329) and ipsdienol (B1210497) to effectively attract the beetles. Research has also identified specific odorant receptors in I. typographus that are highly responsive to (4S)-cis-verbenol, the specific enantiomer of this compound used by this species. This detailed understanding of the beetle's sensory perception allows for the refinement of lure composition for greater efficacy.

The following interactive data table summarizes the composition and target pests for some semiochemical-based lures containing this compound.

Target PestLure ComponentsPurpose
Mountain Pine Beetle (Dendroctonus ponderosae)This compound, Myrcene, exo-Brevicomin, trans-VerbenolMonitoring and Mass Trapping
European Spruce Bark Beetle (Ips typographus)(-)-cis-Verbenol, 2-Methyl-3-buten-2-ol, IpsdienolMonitoring and Mass Trapping
Northern Spruce Engraver (Ips perturbatus)This compound, Ipsdienol, IpsenolMonitoring and Mass Trapping
Pine Engraver (Ips pini)This compound, Ipsdienol, Ipsenol (location specific formulations)Monitoring and Mass Trapping

Research on Anti-Aggregation Strategies Utilizing this compound Modulators

While this compound is a powerful attractant, its oxidized form, verbenone (B1202108), acts as a potent anti-aggregation pheromone for many bark beetle species. Verbenone signals that a host tree is fully colonized and that further arrivals should disperse to find new hosts. This inhibitory effect is a cornerstone of "push-pull" strategies in sustainable pest management.

In a push-pull strategy, verbenone is used as the "push" to repel beetles from high-value trees or sensitive forest areas. High-release-rate verbenone dispensers can significantly reduce the number of beetle attacks on individual trees and in small stands. The "pull" component of this strategy involves the use of attractive lures, often containing this compound and other aggregation pheromones, to draw the repelled beetles into traps placed at a safe distance from the protected area.

Research has demonstrated the effectiveness of this approach for managing the mountain pine beetle. Verbenone treatments have been shown to reduce the number of mass-attacked trees by creating a "verbenone plume" that deters incoming beetles. When combined with attractive baited traps, this strategy can effectively manipulate beetle populations, steering them away from valuable timber resources.

The development of effective anti-aggregation strategies relies on a detailed understanding of the chemical ecology of the target pest. For instance, in the case of the western pine beetle (Dendroctonus brevicomis), verbenone produced by males inhibits the response of both sexes to aggregation pheromones. This knowledge allows for the strategic deployment of verbenone to disrupt the beetle's colonization behavior.

Synthetic Biology and Genetic Engineering Approaches for Behavior Disruption in Pests

Advances in synthetic biology and genetic engineering are opening new frontiers for pest management, with a focus on disrupting the behaviors mediated by semiochemicals like this compound. A key area of research is the identification and characterization of the olfactory receptors in pests that detect these chemical cues. By understanding the genetic and molecular basis of olfaction, scientists can develop highly specific methods to interfere with a pest's ability to locate mates and suitable host plants.

Recent studies have successfully identified and functionally characterized odorant receptors in the spruce bark beetle (Ips typographus) that are specifically tuned to (4S)-cis-verbenol. semanticscholar.orgnih.gov This discovery provides a precise target for the development of behavior-disrupting technologies. For example, RNA interference (RNAi) could be employed to silence the genes that code for these receptors. mdpi.comnih.govnih.gov By delivering double-stranded RNA (dsRNA) that matches the gene sequence of the this compound receptor, it may be possible to "deafen" the beetle to this critical aggregation signal, thereby preventing them from massing on host trees.

Another approach being explored is the use of genetic engineering to create plants that produce insect pheromones or their precursors. lu.se This could lead to the development of "lure crops" that attract pests away from valuable commodities or plants that release anti-aggregation pheromones to protect themselves. While still in the research and development phase, these synthetic biology approaches hold the potential for highly targeted and environmentally benign pest control strategies.

Biocatalytic Synthesis of Chiral this compound for Research and Applied Uses

The specific stereoisomer of this compound is often crucial for its biological activity. For example, the European spruce bark beetle responds specifically to (4S)-cis-verbenol. Chemical synthesis of a single, pure enantiomer can be complex and expensive. Biocatalysis, the use of enzymes and microorganisms to perform chemical transformations, offers a promising alternative for the production of chiral compounds like this compound. nih.govpharmasalmanac.com

Researchers are exploring the use of various microorganisms and enzymes to produce enantiomerically pure this compound. One approach involves the microbial oxidation of α-pinene, a readily available precursor from pine trees. Certain bacteria and fungi have been identified that can convert (-)-α-pinene into (+)-cis-verbenol. nih.gov This biotransformation offers a more sustainable and potentially cost-effective method for producing the specific enantiomers needed for pest management applications.

Furthermore, recent breakthroughs in metabolic engineering have enabled the de novo synthesis of (+)-cis-verbenol in Escherichia coli. nih.govacs.org By introducing and optimizing a biosynthetic pathway in this bacterium, researchers have successfully produced enantiopure (+)-cis-verbenol from simple sugars. This work lays the foundation for developing scalable and controlled fermentation processes for the production of this valuable semiochemical, which can then be used in the formulation of effective lures for bark beetle control. The ability to produce specific chiral isomers of this compound through biocatalysis is a significant step towards making semiochemical-based pest management strategies more accessible and economically viable.

Future Research Directions and Unanswered Questions

Elucidation of Intricate Molecular Mechanisms in Pheromone Production and Regulation

While the biosynthetic pathway of cis-Verbenol from the host-tree monoterpene α-pinene is generally understood, the precise molecular machinery governing its production and regulation remains an area ripe for investigation. A primary research goal is to fully characterize the enzymatic and genetic systems responsible for the conversion of α-pinene into this compound.

Key research questions include the identification and functional characterization of the specific cytochrome P450 monooxygenases that catalyze this critical hydroxylation step in various bark beetle species. Although cytochrome P450 genes are known to be involved, the exact enzymes and their substrate specificity require more detailed study pherobase.comlu.se. Understanding these enzymes could pave the way for developing specific inhibitors to disrupt beetle aggregation.

Furthermore, the regulatory networks that control the expression of these biosynthetic genes are largely unknown. While juvenile hormone III (JH III) has been shown to induce the expression of genes related to pheromone biosynthesis in some species, the complete signaling cascade, including transcription factors and cis-regulatory elements, needs to be mapped lu.se. Research into the de novo synthesis of enantiomerically pure (+)-cis-verbenol in engineered Escherichia coli has successfully identified key enzymes, such as α-pinene synthase and specific cytochrome P450 mutants, that can be optimized for higher yields nih.govsibran.ru. This bioengineering approach provides a powerful tool for studying enzyme function and scaling up production for practical applications nih.gov.

Table 1: Key Enzymes and Precursors in this compound Biosynthesis

Precursor/EnzymeRole in BiosynthesisOrganism of Interest/Study System
(+)-α-PinenePrimary precursor molecule sequestered from host conifers. nih.govsibran.ruBark Beetles (Ips spp., Dendroctonus spp.)
Cytochrome P450 MonooxygenasesCatalyze the oxidation of α-pinene to verbenol (B1206271) isomers. pherobase.comlu.seBark Beetles (Ips typographus, Dendroctonus ponderosae)
α-Pinene SynthaseEnzyme used in the de novo synthesis pathway to produce the α-pinene precursor. nih.govPinus taeda, Engineered E. coli
Neryl Diphosphate (B83284) SynthaseProvides the precursor for α-pinene synthase in de novo synthesis pathways. nih.govSolanum lycopersicum, Engineered E. coli
EsteraseProposed to release this compound from detoxification conjugates like verbenyl oleate (B1233923). lu.seIps typographus

Comprehensive Understanding of this compound's Role in Complex Multi-Trophic Interactions

The ecological role of this compound extends beyond its function as an aggregation pheromone for bark beetles. It serves as a crucial information-carrying molecule, or kairomone, that is intercepted by other organisms, influencing community structure and food web dynamics. A comprehensive understanding of these multi-trophic interactions is essential for predicting the broader ecological consequences of bark beetle population fluctuations.

Future research should focus on identifying the full range of organisms that "eavesdrop" on the this compound signal. It is known that various predators and parasitoids of bark beetles use this compound, often in combination with other beetle pheromones like ipsenol and ipsdienol (B1210497), to locate their prey sibran.rugoogle.com. Quantifying the fitness benefits to these natural enemies and the corresponding costs to the bark beetle populations is a key area for investigation.

Moreover, the influence of this compound is not limited to the third trophic level. Studies have shown that non-predatory insects, such as the striped flea beetle (Phyllotreta striolata), are also attracted to (S)-cis-verbenol lu.senih.gov. This suggests a wider, yet poorly understood, role for this compound in insect-insect and insect-plant interactions. Unraveling these complex chemical communication networks will require detailed field observations, manipulative experiments, and advanced chemical analysis to understand how information flow shapes community composition.

Table 2: Documented Multi-Trophic Interactions Involving this compound

Interacting Organism TypeInteraction RoleSpecific Example(s)Ecological Consequence
Herbivores (Bark Beetles)Aggregation PheromoneIps typographus, Dendroctonus ponderosae pherobase.comFacilitates mass attack and overcoming of host tree defenses.
PredatorsKairomone (Prey Location)Thanasimus spp. (Cleridae) sibran.rugoogle.comIncreased predation pressure on bark beetle populations.
ParasitoidsKairomone (Host Location)Hymenopteran parasitoidsBiological control of bark beetle populations.
Other HerbivoresAttractantPhyllotreta striolata (Striped Flea Beetle) lu.senih.govPotential for interspecific competition or shared resource location.

Impact of Environmental Changes on this compound-Mediated Chemical Communication

Global climate change, including rising temperatures, altered precipitation patterns, and increased atmospheric CO2, is predicted to have profound effects on forest ecosystems and the chemical communication systems within them. Understanding how these environmental stressors affect the production, emission, stability, and perception of this compound is critical for predicting future forest health and bark beetle dynamics.

Research is needed to determine how drought and temperature stress impact the physiology of host trees and, consequently, the production of the precursor molecule, α-pinene. Studies suggest that hotter droughts can alter the allocation of resources to chemical defenses in pines, affecting the concentrations of key monoterpenes available to bark beetles. For instance, combined heat and drought stress has been shown to increase levels of α-pinene in some pines, which could subsequently affect this compound production by beetles colonizing these trees.

Furthermore, temperature directly influences insect metabolic rates and enzymatic activities, which can alter both the quantity and quality of pheromone biosynthesis nsf.gov. Elevated temperatures could change the ratio of this compound to other pheromone components, potentially disrupting the specificity of the aggregation signal. The physical fate of the chemical signal is also a concern; increased temperatures may lead to higher volatility and faster degradation of the pheromone in the environment, reducing the duration and effective range of the signal. The synergistic effects of these abiotic stressors on the entire communication channel—from host tree precursor to beetle production and signal perception—represent a significant and urgent knowledge gap.

Expanding Applications of this compound in Green Chemistry and Bio-Inspired Technologies

The unique chemical structure of this compound, a chiral bicyclic monoterpenoid, makes it an attractive target and tool for green chemistry and the development of bio-inspired technologies. Future research in this area will likely focus on sustainable production methods and its use as a versatile chemical building block.

A major thrust in green chemistry is the replacement of traditional, often harsh, chemical syntheses with biocatalytic and fermentative processes. The successful de novo synthesis of enantiomerically pure (+)-cis-verbenol using metabolically engineered E. coli is a prime example of this approach nih.govacs.org. Further optimization of these microbial "cell factories" could lead to cost-effective and environmentally benign industrial-scale production, not only for pest management applications but also for its use as a precursor for other valuable chemicals nih.gov. Similarly, using plants as "biofactories" to produce insect pheromones like this compound is another promising avenue for sustainable production lu.se.

Beyond its role in pest management, this compound serves as a valuable chiral starting material for the synthesis of other complex molecules. Its rigid bicyclic structure and defined stereochemistry make it a useful synthon in asymmetric synthesis. For instance, it has been identified as an intermediate for synthesizing valuable fragrance and medicinal substances, such as citral and menthol google.com. Exploring the full potential of this compound as a chiral auxiliary or a scaffold for creating novel bioactive compounds, pharmaceuticals, or even biodegradable polymers represents an exciting frontier. This bio-inspired approach, which leverages a molecule perfected by nature for chemical communication, holds significant promise for developing innovative and sustainable technologies.

Q & A

Q. What are the established methods for synthesizing and isolating cis-Verbenol in laboratory settings?

this compound is primarily synthesized via the oxidation of α-pinene, a monoterpene abundant in conifer resins. Key steps include:

  • Chiral gas chromatography (GC) to separate enantiomers [(1S,2S)-(+)-cis-verbenol vs. (1R,2R)-(-)-cis-verbenol], as stereochemistry critically influences biological activity .
  • Enzymatic conversion using yeast strains (e.g., Candida nitratophila) to produce specific enantiomers, mimicking natural bark beetle-associated pathways .
  • Validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How do researchers differentiate this compound from its trans-isomer in behavioral studies?

  • Behavioral assays : In Ips typographus, only this compound elicits aggregation responses, while trans-Verbenol is inactive .
  • Analytical techniques : High-resolution GC with chiral columns or Fourier-transform infrared spectroscopy (FTIR) to distinguish isomers based on vibrational modes .

Q. What experimental designs are used to study this compound’s role in bark beetle communication?

  • Field trapping experiments : Blends of this compound with host volatiles (e.g., α-pinene) are tested for attraction efficacy. Controls include pure enantiomers and racemic mixtures .
  • Electroantennography (EAG) : Measures antennal responses to this compound, isolating its sensory relevance .

Advanced Research Questions

Q. How do evolutionary origins of odorant receptors (ORs) explain this compound specificity in bark beetles?

  • Phylogenetic analysis reveals that ORs binding this compound (e.g., ItypOR41) belong to distinct clades compared to other beetle pheromone receptors, suggesting convergent evolution .
  • Ligand docking simulations identify critical residues (e.g., Gln179) in ORs that form hydrogen bonds with this compound’s hydroxyl group, explaining enantiomer selectivity .

Q. What methodological approaches resolve contradictions in this compound emission patterns during beetle colonization?

  • Time-series gas chromatography-mass spectrometry (GC-MS) : Shows this compound emission peaks during early colonization (Days 1–4) and declines as beetles switch to verbenone production, a repellent .
  • Density-dependent experiments : High beetle densities reduce this compound emission due to resource competition, explaining variability across studies .

Q. How do enantiomeric ratios of this compound influence interspecific interactions in pine ecosystems?

  • Interspecific bioassays : The (S)-enantiomer attracts Ips typographus, while the (R)-form may deter competitors like Hylurgus parallelus. Testing enantiomer-specific lures reveals niche partitioning .
  • Microbial co-culture studies : Yeast symbionts alter enantiomer ratios via selective oxidation, linking microbial ecology to pheromone dynamics .

Data Contradictions and Resolution Strategies

Observed Contradiction Resolution Methodology Key References
Discrepancies in this compound’s behavioral relevanceUse chiral separation + EAG validation to isolate active enantiomers
Variable emission rates in field vs. lab studiesControl for host tree α-pinene enantiomer composition

Critical Gaps and Future Directions

  • Molecular dynamics simulations to model OR-cis-Verbenol binding kinetics under physiological conditions .
  • Metatranscriptomics of beetle-associated microbes to identify enzymes driving enantiomer-specific biosynthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.